4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine
Overview
Description
4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of methyl groups at the 4 and 6 positions of the pyrimidine ring and an isopropyl group attached to the nitrogen atom at position 2.
Mechanism of Action
Target of Action
Compounds containing pyrimidine moieties are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer effects .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets by mimicking the structure of natural nucleotides, thereby interfering with essential biological processes such as dna replication and protein synthesis .
Biochemical Pathways
Given the broad range of activities associated with pyrimidine derivatives, it’s likely that multiple pathways are affected .
Biochemical Analysis
Biochemical Properties
4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclic adenosine monophosphate phosphodiesterase in platelets . This inhibition supports the action of adenosine in preventing thrombocytopenia by reducing the absorption of vascular and blood cells . Additionally, this compound enhances the anti-aggregation activity of prostacyclin and promotes the biosynthesis of prostacyclin, thereby decreasing pulmonary hypertension . The compound interacts with various enzymes and proteins, including cyclic adenosine monophosphate phosphodiesterase and prostacyclin synthase, through inhibitory and enhancing mechanisms, respectively .
Cellular Effects
This compound exhibits a range of effects on different cell types and cellular processes. It has been shown to modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . The compound influences cell function by affecting cell signaling pathways, such as those involving vascular endothelial growth factor receptor 2 and platelet-derived growth factor-β . It also impacts gene expression and cellular metabolism by inhibiting collagen synthesis and reducing collagen deposition in liver fibrosis models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor. The compound forms hydrogen bonds with amine and amide groups, creating infinite chains that contribute to its inhibitory effects . It inhibits dihydrofolate reductase, an enzyme essential for DNA synthesis and methylation reactions . Additionally, this compound modulates gene expression by affecting the activity of transforming growth factor-β1 in hepatic stellate cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound maintains its inhibitory activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of collagen synthesis and reduced fibrosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation and elimination . It also affects metabolic flux and metabolite levels by inhibiting key enzymes involved in collagen synthesis and prostacyclin biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to mitochondrial complex I electron transport inhibitors, which play a role in its distribution . These interactions ensure that this compound reaches its target sites within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It predominantly localizes to the mitochondria, where it exerts its inhibitory effects on mitochondrial complex I electron transport . This localization is essential for the compound’s role in modulating cellular metabolism and reducing fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4,6-dimethylpyrimidin-2-amine and propan-2-ol.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid (HCl) as a catalyst.
Reaction Process: The propan-2-ol is first converted to its corresponding halide (e.g., isopropyl chloride) using a halogenating agent like thionyl chloride (SOCl₂). The halide then reacts with 4,6-dimethylpyrimidin-2-amine to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the methyl or isopropyl groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced amines or amides.
Substitution Products: Derivatives with different substituents at the methyl or isopropyl positions.
Scientific Research Applications
4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine is similar to other pyrimidines and their derivatives, such as:
4,6-Dimethylpyrimidin-2-amine: Lacks the isopropyl group.
N-(propan-2-yl)pyrimidin-2-amine: Lacks the methyl groups at positions 4 and 6.
4,6-Dimethyl-N-(butan-2-yl)pyrimidin-2-amine: Similar structure but with a butan-2-yl group instead of isopropyl.
Uniqueness: The presence of both methyl groups and the isopropyl group on the pyrimidine ring makes this compound unique, as it can offer different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4,6-dimethyl-N-propan-2-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)10-9-11-7(3)5-8(4)12-9/h5-6H,1-4H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNIVICOKAFRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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